REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][C:6]=1[CH3:12])[CH3:2].[C:14]1([OH:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C([O-])([O-])=O.[Cs+].[Cs+].C(OCC)(=O)C>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([O:20][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:7][C:6]=1[CH3:12])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
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27.5 g
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Type
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reactant
|
Smiles
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C(C)OC(C1=C(C=C(C=C1)Br)C)=O
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)O
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Name
|
Cs2CO3
|
Quantity
|
73.6 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
551 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
|
Details
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at reflux temperature for 48 h
|
Duration
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48 h
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Type
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CUSTOM
|
Details
|
The resultant mixture was partitioned between water and ethyl acetate
|
Type
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FILTRATION
|
Details
|
the mixture filtered through a fine sintered glass
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Type
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FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
WASH
|
Details
|
The organic fraction was washed three times with 1.0 N NaOH
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Type
|
DRY_WITH_MATERIAL
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Details
|
once with brine, dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to 18.2 g of a pale tan liquid
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1)OC1=CC=CC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |